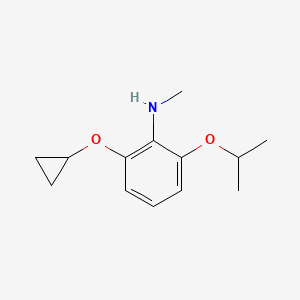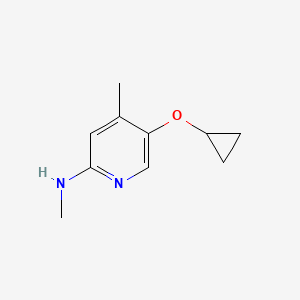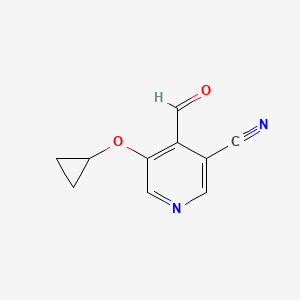
3-Cyclopropoxy-4-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-nitropyridin-2-amine is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . This compound is characterized by a cyclopropoxy group attached to the pyridine ring, along with a nitro group at the 4-position and an amino group at the 2-position. It is a member of the nitropyridine family, which is known for its diverse chemical properties and applications.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-4-nitropyridin-2-amine involves several steps. One common method includes the nitration of pyridine derivatives. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent yields the N-nitropyridinium ion. This intermediate can then be reacted with SO2/HSO3– in water to obtain 3-nitropyridine . Further substitution reactions can introduce the cyclopropoxy and amino groups at the desired positions.
Industrial production methods often employ continuous flow synthesis to minimize the accumulation of potentially explosive nitration products. This approach ensures safe scale-up and high selectivity in the production of nitropyridine derivatives .
Analyse Chemischer Reaktionen
3-Cyclopropoxy-4-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts, aldehydes, and ketones. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The cyclopropoxy group may enhance the compound’s binding affinity to its target, while the amino group can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-4-nitropyridin-2-amine can be compared with other nitropyridine derivatives, such as 2-amino-4-chloro-3-nitropyridine and 3-nitropyridine. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications .
2-Amino-4-chloro-3-nitropyridine:
3-Nitropyridine: Lacks the amino and cyclopropoxy groups, making it less versatile in certain chemical reactions.
The unique combination of the cyclopropoxy, nitro, and amino groups in this compound provides it with distinct chemical properties and a wide range of applications.
Eigenschaften
Molekularformel |
C8H9N3O3 |
|---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-nitropyridin-2-amine |
InChI |
InChI=1S/C8H9N3O3/c9-8-7(14-5-1-2-5)6(11(12)13)3-4-10-8/h3-5H,1-2H2,(H2,9,10) |
InChI-Schlüssel |
BPGIVMPJSZIPOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CN=C2N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















